N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14748918
InChI: InChI=1S/C13H12ClN3OS/c1-9-3-4-10(14)7-11(9)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C13H12ClN3OS
Molecular Weight: 293.77 g/mol

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC14748918

Molecular Formula: C13H12ClN3OS

Molecular Weight: 293.77 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide -

Specification

Molecular Formula C13H12ClN3OS
Molecular Weight 293.77 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C13H12ClN3OS/c1-9-3-4-10(14)7-11(9)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18)
Standard InChI Key IFOHYVRQXJIQEH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

N-(5-Chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has the molecular formula C₁₄H₁₄ClN₃O₂S, with an average molecular mass of 323.795 g/mol and a monoisotopic mass of 323.049525 g/mol . The compound’s structure integrates a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₄ClN₃O₂S
Average Mass323.795 g/mol
Monoisotopic Mass323.049525 g/mol
ChemSpider ID756388
IUPAC NameN-(5-Chloro-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

The tert-butyl and chloro-methyl groups enhance the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions:

  • Acylation of 5-Chloro-2-methylaniline: Reacting 5-chloro-2-methylaniline with chloroacetyl chloride forms the intermediate N-(5-chloro-2-methylphenyl)chloroacetamide.

  • Thiolation with Pyrimidine-2-thiol: The chloroacetamide intermediate undergoes nucleophilic substitution with pyrimidine-2-thiol in the presence of a base (e.g., potassium carbonate) to introduce the sulfanyl group .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, with reaction temperatures maintained between 60–80°C and polar aprotic solvents (e.g., dimethylformamide) facilitating solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 2.35 ppm (s, 3H, CH₃), δ 3.85 ppm (s, 2H, SCH₂CO), and δ 7.20–8.10 ppm (m, aromatic protons) confirm the substituent arrangement .

  • ¹³C NMR: Peaks at δ 169.5 ppm (C=O) and δ 158.2 ppm (pyrimidine C-2) validate the acetamide and heterocyclic components .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 324.05 ([M+H]⁺), consistent with the molecular formula .

Reactivity and Chemical Modifications

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide converts the sulfanyl (-S-) group to a sulfoxide (-SO-) or sulfone (-SO₂-).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine derivative, altering electronic properties.

Substitution Reactions

The acetamide’s chlorine atom is susceptible to nucleophilic displacement by amines or alkoxides, enabling derivatization for structure-activity relationship studies.

Biological Activity and Mechanistic Insights

Anticancer Activity

In silico studies suggest that the pyrimidine ring interacts with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase), inducing apoptosis in HeLa cells (IC₅₀ = 12 µM). The chloro-methylphenyl group enhances membrane permeability, favoring intracellular accumulation .

Applications in Materials Science

Coordination Polymers

The compound’s sulfur and nitrogen atoms facilitate coordination with transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks with applications in gas storage and catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator